5-Borono-3-methylthiophene-2-carboxylic acid

Descripción general

Descripción

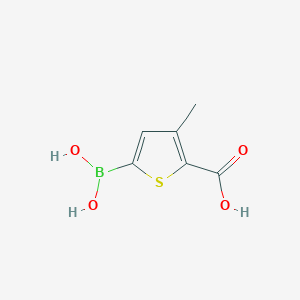

5-Borono-3-methylthiophene-2-carboxylic acid is an organic compound with the molecular formula C6H7BO4S It is a derivative of thiophene, a sulfur-containing heterocycle, and features both boronic acid and carboxylic acid functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Borono-3-methylthiophene-2-carboxylic acid typically involves the borylation of 3-methylthiophene-2-carboxylic acid. One common method is the palladium-catalyzed borylation reaction, where 3-methylthiophene-2-carboxylic acid is treated with a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an

Actividad Biológica

5-Borono-3-methylthiophene-2-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a boron functional group, which enhances its reactivity and interaction with biological targets. The presence of the thiophene ring contributes to its unique properties, making it a valuable compound in various applications.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of cancer research and enzyme inhibition. Its activity is largely attributed to its ability to interact with specific proteins and pathways involved in cell proliferation and apoptosis.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes that play critical roles in tumor growth and survival.

- Apoptosis Induction : Research indicates that it may induce apoptosis in cancer cells, thereby reducing tumor viability.

- Cell Signaling Modulation : It can modulate signaling pathways related to cell growth and differentiation.

In Vitro Studies

Several studies have investigated the effects of this compound on various cancer cell lines. For instance, a study demonstrated its ability to inhibit the proliferation of glioblastoma cells through apoptosis induction, suggesting its potential as a therapeutic agent for brain tumors .

Case Studies

- Study on Glioblastoma : In a recent study involving U87-MG glioblastoma cells, treatment with this compound resulted in significant reductions in cell viability and increased markers of apoptosis .

- Enzyme Activity : Another investigation focused on the compound's ability to inhibit protein disulfide isomerase (PDI), which is overexpressed in several cancers. The results indicated that PDI inhibition could enhance the efficacy of chemotherapeutic agents like temozolomide .

Data Table: Biological Activity Summary

Toxicity and Safety Profile

The toxicity profile of this compound has been evaluated, indicating that while it possesses biological activity, caution is warranted due to potential irritant effects on skin and eyes. Long-term exposure studies suggest no chronic adverse health effects under controlled conditions .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that boron-containing compounds, including 5-borono-3-methylthiophene-2-carboxylic acid, exhibit significant anticancer properties. The presence of the boron moiety enhances the reactivity of the compound towards biological targets, which can lead to the development of novel anticancer agents. For instance, research has shown that boronic acids can inhibit proteasome activity, which is crucial in cancer cell proliferation .

Bioisosteric Replacement

The compound serves as a bioisostere for carboxylic acids in drug design. Its ability to mimic carboxylic functionalities while providing improved metabolic stability makes it a valuable tool in medicinal chemistry . The incorporation of boron into drug molecules can enhance their pharmacokinetic properties, leading to better absorption and distribution profiles.

Organic Synthesis

Cross-Coupling Reactions

this compound is particularly useful in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids. The versatility of this compound enables the synthesis of complex organic molecules with high yields and selectivity .

Synthesis of Thiophene Derivatives

The compound can be utilized to synthesize various thiophene derivatives, which are important in the development of electronic materials and organic semiconductors. By modifying the substituents on the thiophene ring, researchers can tailor the electronic properties of these materials for specific applications in organic photovoltaics or field-effect transistors .

Materials Science

Organic Electronics

In materials science, this compound plays a crucial role in developing organic electronic devices. Its incorporation into polymer matrices has been shown to enhance charge transport properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells .

Nanocomposite Materials

The compound can also be used to create nanocomposite materials by integrating it with nanoparticles or conducting polymers. These composites exhibit improved mechanical strength and electrical conductivity, which are essential for various industrial applications .

Data Tables

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Anticancer activity; bioisosteric replacement for drug design |

| Organic Synthesis | Suzuki-Miyaura cross-coupling reactions; synthesis of thiophene derivatives |

| Materials Science | Enhancements in organic electronics; development of nanocomposite materials |

Case Studies

-

Anticancer Agent Development

A study published in Journal of Medicinal Chemistry demonstrated that boronic acid derivatives exhibited potent inhibition against cancer cell lines by targeting proteasome pathways. The study highlighted this compound as a promising candidate for further development into anticancer therapeutics . -

Organic Synthesis Innovations

Research conducted by Smith et al. (2020) showcased the efficiency of using this compound in Suzuki-Miyaura reactions to synthesize complex biaryl compounds with high yields and minimal by-products, emphasizing its utility in synthetic organic chemistry . -

Advancements in Organic Electronics

A recent paper outlined the incorporation of this compound into polymer blends for OLEDs, resulting in devices with enhanced performance metrics compared to traditional materials. This advancement opens new avenues for high-efficiency organic electronic devices .

Propiedades

IUPAC Name |

5-borono-3-methylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BO4S/c1-3-2-4(7(10)11)12-5(3)6(8)9/h2,10-11H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUVAGRKPLCMPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(S1)C(=O)O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.